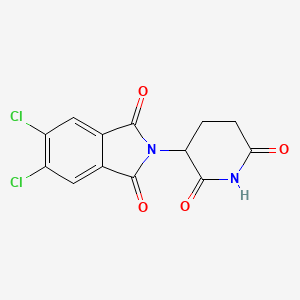
Thalidomide-5,6-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5,6-Cl is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself is a racemic glutamic acid derivative that has been repurposed for various medical applications, including the treatment of multiple myeloma and erythema nodosum leprosum . This compound, like its parent compound, has shown potential in various scientific and medical fields due to its unique chemical properties.
准备方法
The synthesis of Thalidomide-5,6-Cl involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the following steps:
Cyclization: The initial step involves the cyclization of phthalic anhydride with glutamic acid to form the phthalimide ring.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Thalidomide-5,6-Cl undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include hydroxylated and reduced derivatives, which have distinct biological activities.
科学研究应用
Thalidomide-5,6-Cl has been extensively studied for its applications in various scientific fields:
作用机制
The mechanism of action of Thalidomide-5,6-Cl involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, leading to the selective degradation of transcription factors such as IKZF1 and IKZF3 . These transcription factors are essential for the survival of multiple myeloma cells, and their degradation results in the inhibition of cancer cell growth. Additionally, this compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
相似化合物的比较
. Compared to its analogs, Thalidomide-5,6-Cl has unique chemical properties due to the presence of chlorine atoms at the 5 and 6 positions. This structural modification enhances its binding affinity to CRBN and its subsequent biological effects . Similar compounds include:
Lenalidomide: A more potent derivative with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy in treating multiple myeloma.
CC-122 and CC-220: Novel thalidomide analogs designed for better clinical efficacy.
属性
分子式 |
C13H8Cl2N2O4 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC 名称 |
5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
InChI 键 |
CRUZGGVJWKEBLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


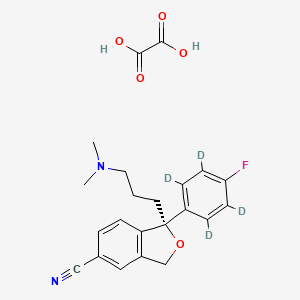

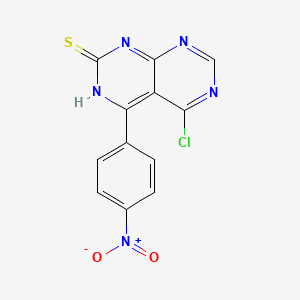


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
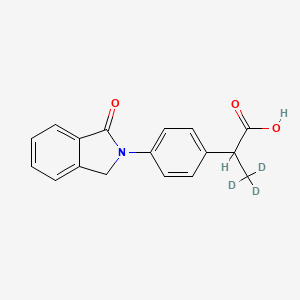
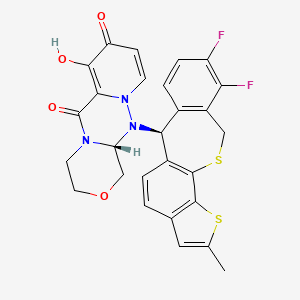
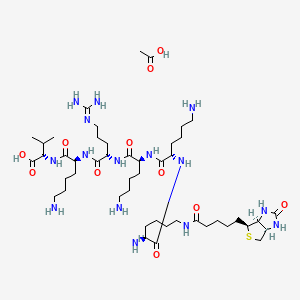

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

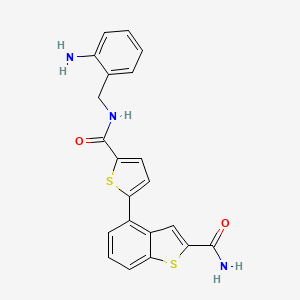
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
